1-(2-fluorobenzyl)-4-(2-furylmethyl)piperazine
Overview
Description
1-(2-Fluorobenzyl)-4-(2-furylmethyl)piperazine is an organic compound that belongs to the class of piperazines This compound features a piperazine ring substituted with a 2-fluorobenzyl group and a 2-furylmethyl group
Preparation Methods
The synthesis of 1-(2-fluorobenzyl)-4-(2-furylmethyl)piperazine typically involves the reaction of 1-(2-fluorobenzyl)piperazine with 2-furylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-4-(2-furylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and furyl positions, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluorobenzyl)-4-(2-furylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-4-(2-furylmethyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in disease pathways. The fluorobenzyl and furylmethyl groups may enhance its binding affinity and selectivity for specific targets, contributing to its biological activity.
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-4-(2-furylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzyl-4-(2-furylmethyl)piperazine: Lacks the fluorine atom, which may result in different biological activities and properties.
1-(2-Fluorobenzyl)-4-methylpiperazine: Lacks the furylmethyl group, which may affect its chemical reactivity and biological activity.
1-(2-Chlorobenzyl)-4-(2-furylmethyl)piperazine: Substitutes chlorine for fluorine, potentially altering its chemical and biological properties.
The presence of the fluorine atom in this compound is a key feature that may enhance its stability, lipophilicity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O/c17-16-6-2-1-4-14(16)12-18-7-9-19(10-8-18)13-15-5-3-11-20-15/h1-6,11H,7-10,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIGDKGMVWAKDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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